2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid
Description
2-{[1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid is a pyrazole-based compound featuring a 1-methylpyrazole core substituted with a pyrrole ring at the 5-position and a pentanoic acid chain linked via a formamide group at the 4-position. Pyrazole derivatives are widely studied for their biological activity, particularly as antibiotic adjuvants and enzyme inhibitors. Structural determination of such compounds often relies on X-ray crystallography refined using programs like SHELXL .
Properties
Molecular Formula |
C14H18N4O3 |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H18N4O3/c1-3-6-11(14(20)21)16-12(19)10-9-15-17(2)13(10)18-7-4-5-8-18/h4-5,7-9,11H,3,6H2,1-2H3,(H,16,19)(H,20,21) |
InChI Key |
SBLHEYRGNVEEHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=C(N(N=C1)C)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrrole ring via condensation reactions. The final step often involves the formylation of the pentanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituents, synthetic routes, and inferred biological properties:
*Calculated based on standard atomic weights.
Key Findings from Comparative Analysis
Bioactivity and Substituent Influence: The target compound’s pentanoic acid chain likely improves water solubility compared to analogs with bulky aromatic groups (e.g., triphenylmethyl in ) or shorter chains (e.g., methanamine in ). This may enhance pharmacokinetics in antibiotic adjuvant applications. Piperazine-substituted analogs (3 and 4 in ) show activity against colistin-resistant A. baumannii, suggesting the target compound’s pyrrole and amide groups may confer similar binding interactions. However, the phenyl-substituted analog (4) exhibits reduced efficacy, highlighting the importance of the methylpyrazole core.
Synthetic Efficiency :
- The tetrazole-thio derivative (6d ) was synthesized in 66.64% yield, demonstrating that heterocyclic modifications are feasible. The target compound’s formamide linkage may require optimized coupling conditions to achieve comparable yields.
The target compound’s carboxylic acid group may mitigate such issues by reducing reactivity compared to primary amines.
Physicochemical and Structural Insights
- Hydrophilicity: The pentanoic acid group in the target compound provides a polar terminus, contrasting with the lipophilic tert-butyl carbamate in . This difference may influence membrane permeability and target engagement.
- Heterocyclic Contributions : The pyrrole ring (target compound) and tetrazole (6d ) both participate in hydrogen bonding, but pyrrole’s aromaticity may offer stronger π-π stacking interactions in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
